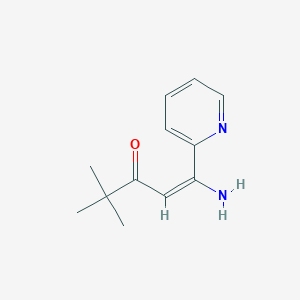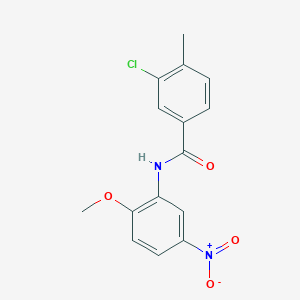![molecular formula C16H9BrN2 B5778061 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or NS6740, is a chemical compound that belongs to the class of voltage-gated sodium channel (VGSC) blockers. VGSCs are membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells, such as neurons and muscle cells. By blocking VGSCs, BPN can modulate the activity of these cells and potentially have therapeutic applications in various neurological and cardiovascular disorders.
Mécanisme D'action
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile binds to the inner pore of VGSCs and blocks the influx of sodium ions, which is required for the depolarization of the cell membrane and the generation of action potentials. By blocking VGSCs, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and potentially have therapeutic applications in various disorders such as epilepsy, neuropathic pain, and cardiac arrhythmias.
Biochemical and Physiological Effects:
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been shown to have both acute and chronic effects on neuronal and cardiac function. Acutely, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can reduce the excitability of neurons and muscle cells and inhibit the propagation of action potentials. Chronically, 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can induce changes in the expression and localization of VGSC subtypes, which can affect the overall excitability of the cell and potentially lead to long-term changes in neuronal and cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its selectivity for certain VGSC subtypes, which allows for more specific modulation of neuronal and cardiac function. Another advantage is its stability and solubility in various experimental conditions, which allows for consistent and reproducible results. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results and limit its clinical applications.
Orientations Futures
There are several future directions for research on 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. One direction is to further investigate its selectivity for VGSC subtypes and its potential as a therapeutic agent for neurological and cardiovascular disorders. Another direction is to explore its effects on other ion channels and receptors that are involved in neuronal and cardiac function. Additionally, the development of more potent and selective VGSC blockers based on the structure of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile could lead to new therapeutic options for various disorders.
Méthodes De Synthèse
The synthesis of 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile involves several steps, starting from the reaction of 3-bromobenzaldehyde with malononitrile to yield 3-(3-bromophenyl)acrylic acid, which is then reacted with 4-chlorobenzonitrile to form 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has been extensively studied in vitro and in vivo for its potential as a VGSC blocker and its effects on neuronal and cardiac function. In vitro studies have shown that 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile can selectively block the activity of Nav1.1 and Nav1.6 VGSC subtypes, which are primarily expressed in the central nervous system and play a role in epilepsy and pain signaling. 4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit the activity of Nav1.5, a VGSC subtype that is predominantly expressed in the heart and is involved in cardiac conduction and arrhythmias.
Propriétés
IUPAC Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-3-1-2-13(9-16)8-15(11-19)14-6-4-12(10-18)5-7-14/h1-9H/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIOMMZHQTFNA-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)




![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)

